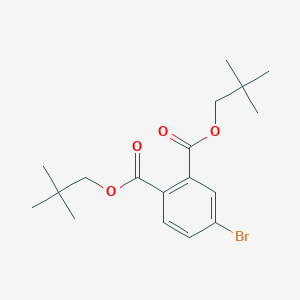
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C18H25BrO4. It is a derivative of phthalic acid and is characterized by the presence of two 2,2-dimethylpropyl groups and a bromine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate typically involves the esterification of 4-bromophthalic anhydride with 2,2-dimethylpropanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 4-aminobenzene-1,2-dicarboxylate derivative.
Oxidation Reactions: The ester groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-aminobenzene-1,2-dicarboxylate.
Oxidation: Formation of phthalic acid derivatives.
Scientific Research Applications
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2,2-dimethylpropyl) benzene-1,2-dicarboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
Bis(2,2-dimethylpropyl) 4-chlorobenzene-1,2-dicarboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
Properties
CAS No. |
368884-46-2 |
|---|---|
Molecular Formula |
C18H25BrO4 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25BrO4/c1-17(2,3)10-22-15(20)13-8-7-12(19)9-14(13)16(21)23-11-18(4,5)6/h7-9H,10-11H2,1-6H3 |
InChI Key |
ACNYEUPHRVSVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















